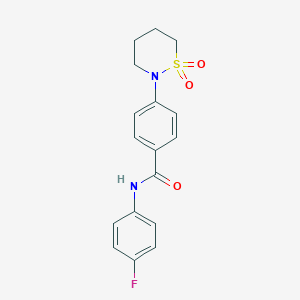![molecular formula C25H21F3N4OS B2611932 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 422532-53-4](/img/structure/B2611932.png)
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common synthetic route involves the condensation of 2-aminobenzoic acid derivatives with appropriate reagents to form the quinazoline scaffold Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes several types of chemical reactions, including:
Scientific Research Applications
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways . For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival . By targeting these pathways, the compound can exert its therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation .
Comparison with Similar Compounds
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can be compared with other quinazoline derivatives, such as:
Properties
IUPAC Name |
2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4OS/c26-25(27,28)18-9-6-10-19(15-18)30-22(33)16-34-24-31-21-12-5-4-11-20(21)23(32-24)29-14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,30,33)(H,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMUEGXABCIEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2611864.png)


![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2611869.png)
![2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2611870.png)
![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2611872.png)
